N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide
Overview
Description
N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide is a complex organofluorine compound with the molecular formula C₁₃H₁₁Cl₃F₁₇NO₂SSi. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide typically involves multiple steps, starting with the preparation of the heptadecafluorooctanesulphonamide precursor. This precursor is then reacted with ethylamine and 3-(trichlorosilyl)propyl chloride under controlled conditions to form the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulphonamide group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water or aqueous solutions acting as the hydrolyzing agent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted sulphonamides can be formed.
Hydrolysis Products: Hydrolysis of the trichlorosilyl group results in the formation of silanols and hydrochloric acid.
Scientific Research Applications
N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a surface modifier for various materials.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide involves its interaction with various molecular targets. The compound’s fluorinated structure allows it to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The trichlorosilyl group can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparison with Similar Compounds
Similar Compounds
- N-Propylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide
- N-Butylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide
Uniqueness
N-Ethylheptadecafluoro-N-(3-(trichlorosilyl)propyl)octanesulphonamide is unique due to its specific combination of ethyl and trichlorosilyl groups, which confer distinct chemical properties such as enhanced reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials .
Properties
IUPAC Name |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(3-trichlorosilylpropyl)octane-1-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3F17NO2SSi/c1-2-34(4-3-5-38(14,15)16)37(35,36)13(32,33)11(27,28)9(23,24)7(19,20)6(17,18)8(21,22)10(25,26)12(29,30)31/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDOBWSCKYKWCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC[Si](Cl)(Cl)Cl)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3F17NO2SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4070871 | |
Record name | N-ethyl-N-[3-(trichlorosilyl)propyl]perfluorooctanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67939-42-8 | |
Record name | N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trichlorosilyl)propyl]-1-octanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67939-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(3-(trichlorosilyl)propyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067939428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trichlorosilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-ethyl-N-[3-(trichlorosilyl)propyl]perfluorooctanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4070871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylheptadecafluoro-N-[3-(trichlorosilyl)propyl]octanesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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